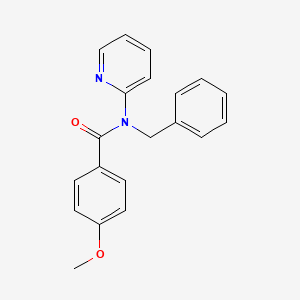![molecular formula C24H23N3O3S2 B11405372 1-Benzyl-4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazine](/img/structure/B11405372.png)
1-Benzyl-4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, an oxazole ring, and a benzylpiperazine moiety
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Attachment of the benzylpiperazine moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated oxazole and benzylpiperazine under appropriate conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel polymers and organic electronic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications, including the treatment of bacterial infections and inflammatory diseases.
Industry: The compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The compound’s interaction with cellular receptors and enzymes is a key area of research to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE can be compared with other similar compounds, such as:
4-[4-(BENZENESULFONYL)-2-THIOPHEN-2-YL-1,3-OXAZOL-5-YL]MORPHOLINE: This compound shares the benzenesulfonyl and thiophene-oxazole core but differs in the piperazine moiety, which is replaced by morpholine.
BIS(THIOPHEN-2-YL)BENZOTHIADIAZOLE: This compound features a thiophene-benzothiadiazole core and is used in similar applications, particularly in materials science and organic electronics.
The uniqueness of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-BENZYLPIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O3S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-(4-benzylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C24H23N3O3S2/c28-32(29,20-10-5-2-6-11-20)23-24(30-22(25-23)21-12-7-17-31-21)27-15-13-26(14-16-27)18-19-8-3-1-4-9-19/h1-12,17H,13-16,18H2 |
InChI Key |
LEBLNTYRQPMPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11405290.png)
![Diethyl [2-(4-methylphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11405301.png)
![4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11405305.png)
![N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405315.png)
![5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11405317.png)
![N-(4-{[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11405322.png)

![4-methoxy-N-(1-methyl-2-{2-[(phenylcarbonyl)amino]ethyl}-1H-benzimidazol-5-yl)benzamide](/img/structure/B11405335.png)
![3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11405343.png)
![5-chloro-N-[4-(2-ethylpiperidino)sulfonylphenyl]-2-mesyl-pyrimidine-4-carboxamide](/img/structure/B11405353.png)
![6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11405356.png)



